
Methyl-2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is a derivative of phthalazine and is characterized by the presence of a
Wissenschaftliche Forschungsanwendungen
Poly(ADP-Ribosyl)-Polymerase (PARP)-Inhibitoren
Methyl-2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetat dient als Zwischenprodukt bei der Synthese von Phthalazinon-Gerüsten. Diese Gerüste sind potente Inhibitoren der Poly(ADP-Ribosyl)-Polymerase (PARP), einem Enzym, das an der DNA-Reparatur und dem Zellüberleben beteiligt ist. PARP-Inhibitoren haben in der Krebstherapie, insbesondere bei der Behandlung von BRCA-mutierten Krebsarten, an Bedeutung gewonnen .
Antibakterielle Aktivität
In einer Studie wurden Lösungen, die diese Verbindung enthielten, 10 Minuten lang bei 365 nm bestrahlt, bevor eine bakterielle Zellsuspension hinzugefügt wurde. Forscher untersuchten ihre antibakterielle Aktivität, die Auswirkungen auf neuartige antimikrobielle Wirkstoffe haben könnte .
Synthese von Pyrrolderivaten
This compound wurde bei der Synthese von 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrol-3-carbonsäurephenylamid verwendet. Die Einfachheit und die hohe Ausbeute dieses Syntheseverfahrens machen es zu einem attraktiven Weg zum Zugang zu Pyrrolderivaten .
Anti-HIV-Aktivität
Forscher haben 4-[(1,2-Dihydro-2-oxo-3H-indol-3-yliden)amino]N(4,6-dimethyl-2-pyrimidinyl)-Benzolderivate synthetisiert, darunter solche, die die Phthalazinon-Einheit enthalten. Diese Verbindungen wurden auf ihre Anti-HIV-Aktivität gegen sowohl HIV-1 (IIIB) als auch HIV-2 (ROD) Stämme getestet. Die Ergebnisse heben potenzielle Anwendungen in der Entwicklung antiviraler Medikamente hervor .
Eigenschaften
IUPAC Name |
methyl 2-(4-oxo-3H-phthalazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-9-7-4-2-3-5-8(7)11(15)13-12-9/h2-5H,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLXNBZGLAHSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
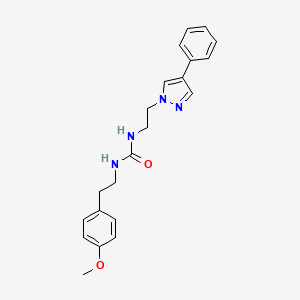
![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)
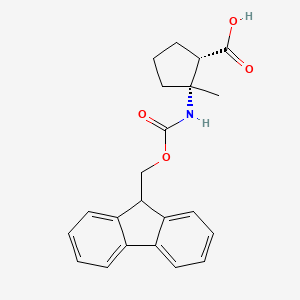
![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)


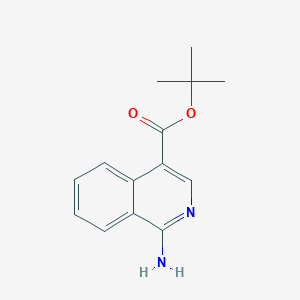
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)
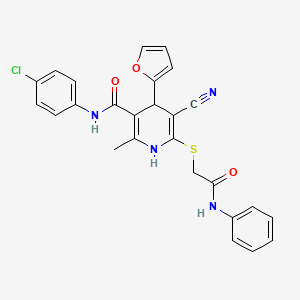
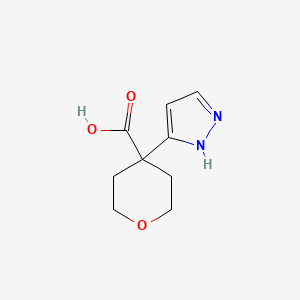
![4-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2469224.png)

![6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2469231.png)
![3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2469234.png)
